3-[3-(Trifluoromethoxy)phenyl]isoxazole
Overview
Description
3-[3-(Trifluoromethoxy)phenyl]isoxazole is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 g/mol . It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isoxazole ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethoxy)phenyl]isoxazole typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the desired isoxazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethoxy)phenyl]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazole ring into more saturated compounds.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated isoxazole derivatives .
Scientific Research Applications
3-[3-(Trifluoromethoxy)phenyl]isoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]isoxazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)benzaldehyde: A precursor in the synthesis of 3-[3-(Trifluoromethoxy)phenyl]isoxazole.
3-(Trifluoromethoxy)phenylisocyanate: Another compound with a trifluoromethoxy group attached to a phenyl ring.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy group and the isoxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various research applications .
Biological Activity
3-[3-(Trifluoromethoxy)phenyl]isoxazole is a compound of considerable interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Structural Characteristics
The compound features an isoxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen. The trifluoromethoxy group enhances its electronic properties, potentially influencing its reactivity and biological interactions. The molecular formula is CHFNO, with a molecular weight of approximately 213.06 g/mol .
Biological Activities
Research has demonstrated that this compound exhibits several promising biological activities:
- Antitumor Activity : Studies indicate that this compound and its derivatives show significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been reported to induce apoptosis in breast cancer cells .
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in cancer progression, suggesting potential therapeutic applications .
- Antioxidant Properties : Isoxazole derivatives have been tested for antioxidant activity, with some demonstrating superior effects compared to traditional antioxidants .
The biological activity of this compound appears to be mediated through various mechanisms:
- Induction of Apoptosis : Research on structurally similar isoxazoles indicates that they can promote apoptosis by modulating the expression of key proteins such as Bcl-2 and p21^WAF-1 .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest, contributing to their cytotoxic effects .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other isoxazole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Trifluoromethoxy group | Antitumor activity, apoptosis induction |
5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole | Hydroxyl and trifluoromethoxy groups | Antioxidant properties, enzyme inhibition |
5-Methylisoxazole | Methyl group | Neuroprotective effects |
5-Aminoisoxazole | Amino group | Anti-inflammatory pathways |
Case Studies
Several studies highlight the efficacy of this compound in cancer treatment:
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated the compound's ability to reduce cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating potent activity .
- Mechanistic Insights : Research involving gene expression analysis showed that treatment with isoxazole derivatives led to significant changes in the expression levels of apoptosis-related genes, further supporting their role as potential anticancer agents .
Properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]-1,2-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9-4-5-15-14-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSFJGNRFUHEED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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